p,p'-Octylidenebisphenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

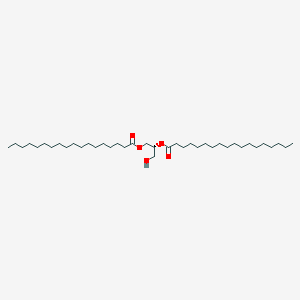

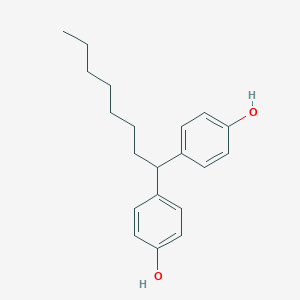

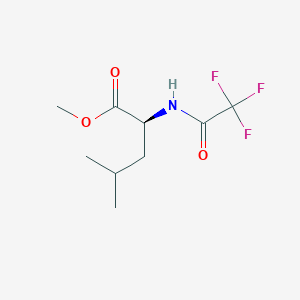

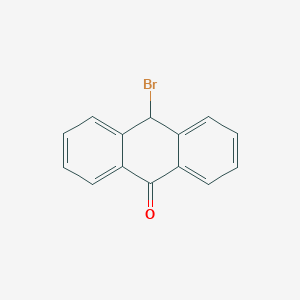

P,p'-Octylidenebisphenol (OP) is a type of bisphenol, which is widely used in the production of polycarbonate plastics, epoxy resins, and other materials. OP is a colorless and odorless solid that is soluble in organic solvents such as chloroform, acetone, and benzene. In recent years, OP has gained attention from the scientific community due to its potential toxic effects on human health and the environment.

Mécanisme D'action

The mechanism of action of p,p'-Octylidenebisphenol involves its binding to estrogen receptors, which are present in many tissues throughout the body. Once bound, p,p'-Octylidenebisphenol can activate or inhibit the expression of various genes, leading to changes in cellular function. p,p'-Octylidenebisphenol has also been shown to interfere with the production and secretion of hormones such as testosterone and thyroid hormone, which can have widespread effects on the body.

Effets Biochimiques Et Physiologiques

P,p'-Octylidenebisphenol has been shown to have a range of biochemical and physiological effects, including changes in gene expression, alterations in hormone levels, and disruption of cellular function. p,p'-Octylidenebisphenol has been linked to a variety of health effects, including reproductive disorders, developmental abnormalities, and cancer.

Avantages Et Limitations Des Expériences En Laboratoire

P,p'-Octylidenebisphenol is a useful tool for studying the effects of endocrine-disrupting chemicals on human health and the environment. Its ability to mimic the action of estrogen makes it a valuable tool for studying the mechanisms of hormone action and regulation. However, p,p'-Octylidenebisphenol is also associated with a number of limitations, including its potential toxicity and the need for careful handling and disposal.

Orientations Futures

There are many areas of research that could benefit from further investigation into the effects of p,p'-Octylidenebisphenol. These include:

1. Development of alternative materials: Given the potential health and environmental risks associated with p,p'-Octylidenebisphenol, there is a need for the development of alternative materials that can replace bisphenol-based plastics and resins.

2. Mechanisms of toxicity: Further research is needed to elucidate the mechanisms by which p,p'-Octylidenebisphenol exerts its toxic effects on human health and the environment.

3. Health effects in humans: More studies are needed to determine the potential health effects of p,p'-Octylidenebisphenol exposure in humans, particularly in vulnerable populations such as pregnant women and children.

4. Environmental effects: Further research is needed to determine the potential environmental effects of p,p'-Octylidenebisphenol, including its persistence in the environment and its impact on wildlife.

5. Risk assessment: More studies are needed to assess the potential risks associated with p,p'-Octylidenebisphenol exposure and to develop effective risk management strategies.

In conclusion, p,p'-Octylidenebisphenol is a widely used bisphenol that has gained attention for its potential toxic effects on human health and the environment. Further research is needed to fully understand the mechanisms of toxicity and to develop alternative materials that can replace bisphenol-based plastics and resins.

Méthodes De Synthèse

P,p'-Octylidenebisphenol is synthesized by the condensation reaction of two molecules of phenol with one molecule of 1-octanol. The reaction is typically catalyzed by an acid such as sulfuric acid or hydrochloric acid. The resulting product is purified by recrystallization and can be further processed into various forms, including powder, flakes, and pellets.

Applications De Recherche Scientifique

P,p'-Octylidenebisphenol has been extensively studied for its potential health effects, particularly its endocrine-disrupting properties. Several studies have shown that p,p'-Octylidenebisphenol can mimic the action of estrogen, a hormone that regulates many physiological processes in the body. p,p'-Octylidenebisphenol has been shown to bind to estrogen receptors and activate downstream signaling pathways, leading to changes in gene expression and cellular function.

Propriétés

Numéro CAS |

1233-26-7 |

|---|---|

Nom du produit |

p,p'-Octylidenebisphenol |

Formule moléculaire |

C20H26O2 |

Poids moléculaire |

298.4 g/mol |

Nom IUPAC |

4-[1-(4-hydroxyphenyl)octyl]phenol |

InChI |

InChI=1S/C20H26O2/c1-2-3-4-5-6-7-20(16-8-12-18(21)13-9-16)17-10-14-19(22)15-11-17/h8-15,20-22H,2-7H2,1H3 |

Clé InChI |

NBKVULRGDSYCGP-UHFFFAOYSA-N |

SMILES |

CCCCCCCC(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |

SMILES canonique |

CCCCCCCC(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |

Autres numéros CAS |

1233-26-7 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Nitro-2-phenyl-1H-benzo[D]imidazole](/img/structure/B74112.png)

![2-Benzo[f]quinolin-3-yl-1,3-dioxoindene-4,5-disulfonic acid](/img/structure/B74120.png)